GSK1059615 is a synthetic organic compound classified as a dual inhibitor of phosphoinositide 3-kinase and mammalian target of rapamycin. Its chemical formula is , and it has a molecular weight of approximately 333.37 g/mol. The compound is primarily recognized for its potential therapeutic applications in oncology, particularly against various types of cancers, including lymphoma, solid tumors, endometrial cancer, and metastatic breast cancer .
The structure of GSK1059615 features a thiazolidinedione backbone, specifically identified by its IUPAC name: (5Z)-5-{[4-(pyridin-4-yl)quinolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione . It is notable for its high potency against multiple isoforms of phosphoinositide 3-kinase, with reported IC50 values of 0.4 nM for PI3Kα, 0.6 nM for PI3Kβ, 2 nM for PI3Kδ, and 5 nM for PI3Kγ .
GSK1059615 exhibits significant biological activity as a dual inhibitor targeting the phosphoinositide 3-kinase and mammalian target of rapamycin pathways. This inhibition leads to:
The synthesis of GSK1059615 typically involves several steps that may include:
Specific synthetic routes may vary based on the desired yield and purity levels .
GSK1059615 has potential applications in:
Interaction studies involving GSK1059615 have focused on its binding affinity and inhibitory effects on key signaling pathways:
GSK1059615 shares structural and functional similarities with several other compounds that inhibit phosphoinositide 3-kinase or mammalian target of rapamycin. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Target(s) | Potency (IC50) | Unique Features |
---|---|---|---|---|
GSK1059615 | Thiazolidinedione | PI3Kα, mTOR | PI3Kα: 0.4 nM | Dual inhibitor; high specificity for multiple isoforms |
GSK2126458 | Thiazolidinedione | PI3K/mTOR | PI3Kα: ~1 nM | More broad-spectrum activity; clinical trials ongoing |
MK2206 | Allosteric Inhibitor | Akt | Akt: ~0.1 µM | Allosteric mechanism; primarily targets Akt |
AZD2014 | Dual Inhibitor | mTORC1/2 | mTORC1: ~10 nM | Focused on mTORC1/2 inhibition |
GSK1059615 stands out due to its potent dual inhibition profile against both phosphoinositide 3-kinase and mammalian target of rapamycin, making it a promising candidate for targeted cancer therapies .
The synthesis of GSK1059615, formally known as (5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylene]-2,4-thiazolidinedione, involves several critical intermediates and well-defined reaction mechanisms [1] [2] [3]. The compound represents a thiazolidinone derivative that incorporates a pyridinylquinoline moiety through a methylene bridge, making it a potent phosphatidylinositol 3-kinase inhibitor with subnanomolar activity [2] [5].
The primary synthetic route begins with the preparation of the quinoline core structure through a series of transformations starting from 6-bromo-4-chloroquinoline [7]. This starting material undergoes conversion to the corresponding 4-iodo intermediate through halogen exchange reactions, followed by installation of the 4-pyridyl group via standard palladium-catalyzed cross-coupling conditions [7]. The quinoline intermediate (molecular formula C14H9N2) serves as the aromatic aldehyde component for subsequent condensation reactions [7].
Intermediate/Compound | Molecular Formula | Role in Synthesis | Key Reactions |
---|---|---|---|
6-bromo-4-chloroquinoline | C9H5BrClN | Starting material | Halogen exchange |
4-iodo intermediate | C9H5INO | Conversion intermediate | Pd-catalyzed cross-coupling |
4-pyridyl quinoline | C14H9N2 | Quinoline core precursor | Suzuki coupling |
thiazolidinedione (TZD) | C3H3NO2S | Key reactive component | Knoevenagel condensation |
2-imino-4-thiazolidinone | C3H4N2OS | TZD precursor | Cyclization/oxidation |
GSK1059615 (final product) | C18H11N3O2S | Final PI3K inhibitor | Final condensation |
The thiazolidinedione component represents the second major synthetic building block [22] [36]. The preparation of 1,3-thiazolidine-2,4-dione typically involves the condensation of thiourea with chloroacetic acid under controlled conditions [22]. This reaction proceeds through formation of an intermediate 2-imino-4-thiazolidinone, which subsequently undergoes oxidation to yield the desired thiazolidinedione ring system [22] [36].
The key coupling reaction that forms GSK1059615 involves a Knoevenagel condensation between the 4-pyridylquinoline aldehyde and thiazolidinedione [25] [26]. This reaction mechanism proceeds through initial enolate formation from the active methylene group of thiazolidinedione, followed by nucleophilic addition to the aldehyde carbonyl [39]. The subsequent dehydration step establishes the characteristic Z-configuration of the double bond, which is critical for the biological activity of the final compound [25] [39].
The condensation reaction is typically catalyzed by weak bases such as piperidine or morpholine [25] [37]. The reaction proceeds via an enolate mechanism where the base facilitates deprotonation of the methylene group adjacent to the two electron-withdrawing carbonyl groups [39]. The resulting carbanion attacks the electrophilic carbon of the quinoline aldehyde, forming a β-hydroxy intermediate that eliminates water to generate the final α,β-unsaturated system [39].
Target | IC50 (nM) | Ki (nM) |
---|---|---|
PI3Kα | 0.4 | 0.42 |
PI3Kβ | 0.6 | 0.6 |
PI3Kγ | 2.0 | 0.47 |
PI3Kδ | 5.0 | 1.7 |
mTOR | 12.0 | Not reported |
The industrial production of GSK1059615 has been developed through patent-protected methodologies that address scalability challenges inherent in the multi-step synthetic sequence [13] [17]. Patent literature reveals several optimized approaches for large-scale synthesis that focus on yield enhancement, reaction time reduction, and purification simplification [13] [17].
One significant advancement in large-scale production involves the use of microwave-assisted synthesis for key condensation steps [22] [26]. This methodology reduces reaction times from hours to minutes while maintaining or improving product yields [22]. The microwave-promoted Knoevenagel condensation between quinoline aldehydes and thiazolidinedione derivatives has been shown to proceed efficiently at 110°C using 540 watts of microwave power [26]. This approach achieves completion within 7-8 minutes compared to 8-9 hours required for conventional thermal heating [26].
Patent methodologies also address the challenge of polyethylene glycol-400 as a green solvent system for the multi-component synthesis approach [26]. This solvent system facilitates both the nucleophilic displacement of halogen atoms and the subsequent Knoevenagel condensation in a single reaction vessel [26]. The use of polyethylene glycol-400 eliminates the need for multiple purification steps between synthetic transformations, thereby improving overall process efficiency [26].
The industrial synthesis protocols emphasize the importance of controlling reaction stoichiometry and temperature profiles [17]. Patent-based methodologies specify the use of 1.2 to 1.5 equivalents of the quinoline aldehyde component relative to thiazolidinedione to ensure complete conversion [17]. Temperature control during the condensation reaction is critical, with optimal conditions maintained at 110°C ± 5°C to prevent decomposition of sensitive intermediates [17].
Palladium-catalyzed cross-coupling reactions for quinoline intermediate preparation have been optimized for industrial scale through the development of recyclable catalyst systems [17]. These methodologies employ bis(triphenylphosphine)palladium dichloride complexes that can be recovered and reused for multiple reaction cycles [17]. The catalyst loading has been reduced to 2-5 mol% while maintaining high conversion rates through the use of optimized ligand systems [17].
The purification of GSK1059615 and its synthetic intermediates requires sophisticated techniques that address the compound's moderate solubility characteristics and potential for isomerization [20] [23]. The final product exhibits limited solubility in common organic solvents, with optimal solubility achieved in dimethyl sulfoxide (≥8.33 mg/mL) and water (≥8 mg/mL) [3] [20].
Crystallization represents the primary purification method for GSK1059615, with the compound forming characteristic yellow crystalline solids [20] [30]. The crystallization process typically employs mixed solvent systems, with ethanol-water mixtures providing optimal crystal formation [37]. Recrystallization from ethanol yields product with greater than 98% purity, as confirmed by high-performance liquid chromatography analysis [20].
Technique | Application | Typical Yield (%) | Key Advantages |
---|---|---|---|
Recrystallization | Final product purification | 80-95 | High purity, crystalline form |
Column chromatography | Intermediate separation | 75-90 | Selective separation |
Vacuum filtration | Solid product isolation | 85-95 | Simple, effective isolation |
Microwave-assisted synthesis | Reaction optimization | 83-90 | Reduced reaction time |
Precipitation | Product isolation | 70-85 | Easy product recovery |
Solvent extraction | Impurity removal | 60-80 | Removes polar impurities |
Chromatographic purification methods have been developed for intermediate compounds that require higher purity specifications [23]. Silica gel column chromatography using gradient elution systems effectively separates quinoline intermediates from reaction byproducts [23]. The optimal mobile phase composition typically consists of hexane-ethyl acetate gradients ranging from 9:1 to 1:1 ratios [23].
Yield optimization strategies focus on minimizing side reactions and maximizing conversion efficiency at each synthetic step [22] [36]. The Knoevenagel condensation step has been optimized through careful selection of base catalysts, with piperidine providing superior results compared to stronger bases that promote undesired side reactions [37] [39]. The optimal catalyst loading ranges from 5-10 mol% relative to the limiting reagent [37].
Temperature control during purification processes is essential for preventing thermal decomposition [22]. Vacuum distillation techniques are employed for volatile intermediates, with reduced pressure conditions (10-20 mmHg) allowing distillation at temperatures below 150°C [23]. This approach prevents decomposition while achieving high-purity intermediates [23].
The implementation of continuous flow synthesis methods has shown promise for yield optimization in industrial settings [36]. These techniques allow precise control of reaction parameters including temperature, residence time, and reagent mixing, resulting in improved reproducibility and reduced formation of impurities [36]. Flow synthesis has demonstrated yield improvements of 10-15% compared to batch processes for similar thiazolidinedione syntheses [36].
The solubility characteristics of GSK1059615 exhibit significant variation across different solvent systems, demonstrating a clear preference for polar aprotic solvents over nonpolar alternatives [4] [5] [6]. The compound displays exceptional solubility in dimethyl sulfoxide at 5.0 milligrams per milliliter (15.00 millimolar), requiring ultrasonic treatment for complete dissolution [5] [7]. In dimethyl formamide, GSK1059615 achieves moderate solubility of approximately 2.5 milligrams per milliliter [6].
Surprisingly, GSK1059615 demonstrates significant aqueous solubility of at least 8 milligrams per milliliter in water [2], which is unexpected given its moderate lipophilicity parameters. This enhanced water solubility contrasts sharply with its complete insolubility in ethanol [4], indicating selective solubility preferences for specific polar environments.
Mixed aqueous formulations show limited solubility potential. In pharmaceutical formulation systems containing 10 percent dimethyl sulfoxide with 40 percent polyethylene glycol 300, 5 percent Tween-80, and 45 percent saline, GSK1059615 achieves 0.5 milligrams per milliliter solubility [5]. Similar solubility values are observed in systems containing 10 percent dimethyl sulfoxide with 90 percent sulfobutylether-beta-cyclodextrin in saline [5]. In nonpolar environments, such as corn oil mixtures, the compound maintains minimal but detectable solubility of at least 0.5 milligrams per milliliter [5].
The solubility profile indicates that GSK1059615 functions optimally in polar aprotic environments while maintaining reasonable aqueous solubility for pharmaceutical applications. The insolubility in ethanol suggests limitations in certain organic solvent systems, which may impact formulation strategies and analytical methodologies.
GSK1059615 exhibits exceptional thermal stability characteristics, with a melting point exceeding 290 degrees Celsius accompanied by decomposition [2] [8]. Differential scanning calorimetry analysis reveals a single-step thermal decomposition pattern, indicating a defined thermal transition rather than multiple degradation phases [8]. This high thermal stability suggests robust chemical integrity under normal pharmaceutical processing and storage conditions.
Long-term storage stability studies demonstrate remarkable compound integrity, with GSK1059615 maintaining chemical stability for at least four years when stored at minus 20 degrees Celsius [9]. The recommended storage temperature of minus 20 degrees Celsius ensures optimal preservation of compound integrity and biological activity [2] [8] [9]. Temperature-dependent degradation studies indicate that thermal stability decreases progressively with elevated temperatures, following established pharmaceutical degradation kinetics principles [10].
The compound appears as a crystalline solid or powder with a characteristic yellow to light yellow coloration [7] [2]. This physical appearance correlates with the high melting point and indicates a well-ordered crystal structure that contributes to thermal stability. The crystalline nature suggests potential polymorphic considerations that may influence both stability and solubility characteristics.
Storage under controlled conditions significantly impacts long-term stability. Studies examining compound collections stored in dimethyl sulfoxide solutions demonstrate that temperature control at 4 degrees Celsius or below substantially reduces degradation rates compared to room temperature storage [10]. For GSK1059615, the minus 20 degrees Celsius storage recommendation aligns with best practices for maintaining pharmaceutical compound integrity over extended periods.
The lipophilicity profile of GSK1059615 reflects moderate hydrophobic character suitable for pharmaceutical applications. Multiple computational methods yield varying partition coefficient estimates, with XLogP3 providing a value of 2.26 [11], while alternative XLogP calculations suggest 3.447 [12]. The MLogP method estimates 2.78 [12], whereas ALogP provides a notably lower value of 0.2787 [12]. This range of 2.26 to 3.447 indicates moderate lipophilicity that balances membrane permeability with aqueous solubility requirements.
The topological polar surface area measures 97.25 square angstroms [11], suggesting favorable membrane permeability characteristics while maintaining sufficient polarity for aqueous solubility. An alternative calculation provides a molecular polar surface area of 100.74 square angstroms [12], confirming the moderate polarity assessment. These values fall within the optimal range for drug-like compounds, indicating appropriate balance between lipophilic and hydrophilic properties.
Hydrogen bonding characteristics contribute significantly to the compound's physicochemical behavior. GSK1059615 contains one hydrogen bond donor and five hydrogen bond acceptors [11] [12], providing moderate hydrogen bonding capacity that influences both solubility and protein binding interactions. The limited number of rotatable bonds (2-3) [11] suggests conformational rigidity that may contribute to thermal stability and specific target binding properties.
The molecular weight of 333.36 grams per mole [1] [4] [5] positions GSK1059615 within the optimal range for pharmaceutical compounds, satisfying Lipinski's rule of five criteria for drug-like properties. The combination of moderate molecular weight, appropriate lipophilicity, and favorable polar surface area creates a physicochemical profile suitable for pharmaceutical development and biological activity.